molecular formula C9H10BrIO B13342309 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene

Cat. No.: B13342309
M. Wt: 340.98 g/mol
InChI Key: BTPHWSZXWYFMJP-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxyethyl group

Preparation Methods

The synthesis of 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring. The methoxyethyl group can be added through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene exerts its effects involves its ability to participate in electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the benzene ring more reactive towards electrophiles, while the methoxyethyl group can stabilize intermediates formed during reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-4-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity.

Biological Activity

  • Molecular Formula : C10H10BrI
  • Molecular Weight : Approximately 340.98 g/mol
  • Structure : The compound features a benzene ring with a bromine atom at the para position and an iodine atom at the ortho position relative to a methoxyethyl substituent.

Biological Activity Overview

Although direct studies on the biological activity of 1-Bromo-4-(2-iodo-1-methoxyethyl)benzene are sparse, compounds with similar structures exhibit various biological properties, including:

  • Antimicrobial Activity : Halogenated compounds often demonstrate significant antimicrobial properties due to their ability to disrupt cellular membranes or interfere with metabolic processes.
  • Anticancer Potential : Some halogenated aromatic compounds have been studied for their ability to inhibit cancer cell proliferation, possibly through mechanisms involving DNA intercalation or enzyme inhibition.
  • Neurotoxicity and Endocrine Disruption : Certain halogenated compounds have been implicated in neurotoxic effects and endocrine disruption, raising concerns about their safety in biological systems.

Comparative Analysis with Similar Compounds

To better understand the potential activity of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameKey FeaturesBiological Activity
1-Bromo-4-iodobenzeneLacks methoxyethyl groupAntimicrobial, anticancer
2-Bromo-5-iodophenyl methyl etherDifferent substitution patternAntifungal, potential anticancer
1-Iodo-4-(2-bromoethyl)benzeneContains both bromine and iodineAntimicrobial, potential neurotoxic effects
4-Methoxyphenyl iodideContains a methoxy group but lacks bromineLimited biological studies

This table highlights how variations in substitution can significantly influence biological activity.

The mechanisms by which halogenated compounds exert their biological effects may include:

  • Interaction with Cellular Targets : The presence of halogens can enhance lipophilicity, allowing these compounds to interact more readily with cellular membranes and proteins.
  • Enzyme Inhibition : Many halogenated compounds act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to cytotoxic effects.
  • DNA Interaction : Some compounds may intercalate into DNA or form adducts that disrupt replication and transcription processes.

Case Studies and Research Findings

Research into related halogenated compounds provides insights into the potential activities of this compound:

  • Antimicrobial Studies : A study on similar brominated compounds showed significant antibacterial activity against various strains of bacteria, suggesting that the presence of bromine enhances interaction with bacterial cell walls .
  • Anticancer Research : Investigations into iodine-containing aromatic compounds indicated that they could inhibit proliferation in cancer cell lines through apoptosis induction .
  • Neurotoxicity Assessment : Some studies have linked exposure to certain brominated and iodinated compounds with neurotoxic effects in animal models, raising concerns about their safety in therapeutic applications .

Properties

Molecular Formula

C9H10BrIO

Molecular Weight

340.98 g/mol

IUPAC Name

1-bromo-4-(2-iodo-1-methoxyethyl)benzene

InChI

InChI=1S/C9H10BrIO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6H2,1H3

InChI Key

BTPHWSZXWYFMJP-UHFFFAOYSA-N

Canonical SMILES

COC(CI)C1=CC=C(C=C1)Br

Origin of Product

United States

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